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Introduction

This document provides a detailed guide for the conjugation of the near-infrared (NIR)
fluorescent dye IR-825 to antibodies. The resulting antibody-dye conjugates are valuable tools
for a wide range of research and drug development applications, including in vivo imaging, flow
cytometry, and immunofluorescence microscopy. The protocols outlined below describe a
robust and reproducible method for preparing and characterizing these conjugates.

The conjugation process involves the formation of a stable amide bond between the primary
amine groups (e.g., on lysine residues) of the antibody and an amine-reactive N-
hydroxysuccinimide (NHS) ester derivative of IR-825. Following the conjugation reaction, the
purified antibody-dye conjugate is characterized to determine the degree of labeling (DOL),
which represents the average number of dye molecules conjugated to each antibody.

Materials and Reagents

o Antibody: Purified antibody of interest (e.g., IgG) at a concentration of 2-10 mg/mL in a buffer
free of primary amines (e.g., Phosphate Buffered Saline, PBS). Buffers containing Tris or
glycine must be avoided as they will compete with the antibody for reaction with the NHS
ester.[1]

o IR-825 NHS Ester: Amine-reactive near-infrared dye.
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e Anhydrous Dimethyl Sulfoxide (DMSO)
o Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.

 Purification Resin: Gel filtration resin (e.g., Sephadex G-25) or dialysis cassettes (10 kDa
MWCO).

e Phosphate Buffered Saline (PBS): pH 7.2-7.4.

e Quenching Reagent (optional): 1 M Tris-HCI, pH 8.0 or 1 M glycine.
e Spectrophotometer

e Centrifuge

e Microcentrifuge tubes

o Pipettes and tips

Experimental Protocols
Protocol 1: Preparation of Reagents

e Antibody Preparation:

o If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS
(pH 7.2-7.4) before proceeding.

o Ensure the final antibody concentration is between 2-10 mg/mL for optimal labeling.[1]
e IR-825 NHS Ester Stock Solution:

o Allow the vial of IR-825 NHS ester to equilibrate to room temperature before opening to
prevent moisture condensation.

o Prepare a 10 mg/mL stock solution of IR-825 NHS ester in anhydrous DMSO.

Protocol 2: Antibody Conjugation with IR-825 NHS Ester
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This protocol is designed for the conjugation of IR-825 NHS ester to an antibody via reaction
with primary amines.
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Caption: Experimental workflow for conjugating IR-825 to antibodies.
e Reaction Setup:
o In a microcentrifuge tube, add the desired amount of antibody.

o Adjust the pH of the antibody solution to 8.3-9.0 by adding the appropriate volume of 0.1
M sodium bicarbonate buffer. A common ratio is 1:10 (v/v) of bicarbonate buffer to
antibody solution.

o Calculate the required volume of the 10 mg/mL IR-825 NHS ester stock solution. A molar
excess of the dye is required for efficient labeling. A starting point is a 10- to 20-fold molar
excess of dye to antibody.

e Conjugation Reaction:

o Add the calculated volume of IR-825 NHS ester stock solution to the antibody solution
while gently vortexing.

o Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
e Quenching the Reaction (Optional):

o To stop the reaction, a quenching reagent such as Tris-HCI or glycine can be added to a
final concentration of 50-100 mM. This will react with any excess NHS ester.

Protocol 3: Purification of the Antibody-IR-825
Conjugate

It is crucial to remove unconjugated IR-825 to ensure accurate characterization and to prevent
non-specific signals in downstream applications.

Method A: Gel Filtration
o Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

o Apply the conjugation reaction mixture to the top of the column.
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» Elute the conjugate with PBS. The first colored fraction to elute will be the antibody-IR-825
conjugate, as it is larger and will pass through the column more quickly than the smaller,
unconjugated dye molecules.

o Collect the fractions containing the purified conjugate.
Method B: Dialysis
o Transfer the conjugation reaction mixture to a dialysis cassette (10 kDa MWCO).

o Dialyze against a large volume of PBS (pH 7.2-7.4) at 4°C with several buffer changes over
24-48 hours.

Protocol 4: Characterization of the Antibody-IR-825
Conjugate

The final and critical step is to determine the Degree of Labeling (DOL), which is the average
number of dye molecules per antibody.

e Spectrophotometric Measurement:

o Measure the absorbance of the purified antibody-IR-825 conjugate at 280 nm (A280) and
at the maximum absorbance of IR-825, which is approximately 825 nm (Amax).

» Calculation of Degree of Labeling (DOL):
o The DOL is calculated using the following formula:
DOL = (A_max x €_Ab) / ((A_280 - (A_max x CF)) x €_dye)
o Where:
» A_max: Absorbance of the conjugate at ~825 nm.
= A 280: Absorbance of the conjugate at 280 nm.

» & Ab: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically
~210,000 M~icm™1).
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» ¢ _dye: Molar extinction coefficient of IR-825 at ~825 nm. Note: As the exact value for
IR-825 NHS ester is not readily available, the molar extinction coefficient of a spectrally
similar dye, Indocyanine Green (ICG), can be used as an estimate: ~223,000 M~icm™1,

» CF: Correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of
dye). For ICG, a spectrally similar dye, the correction factor is approximately 0.07.

o An optimal DOL for most antibody applications is typically between 2 and 10.[2][3]

Data Presentation

Summarize the quantitative data from your conjugation experiments in a table for easy
comparison and reproducibility.

Parameter Batch 1 Batch 2 Batch 3

Antibody
Concentration

(mg/mL)

Molar Ratio
(Dye:Antibody)

A280 (pre-purification)

Amax (~825 nm) (pre-

purification)

A280 (post-

purification)

Amax (~825 nm)

(post-purification)

Degree of Labeling
(DOL)

Signaling Pathways and Logical Relationships
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The chemical reaction underlying the conjugation process is a nucleophilic acyl substitution.
The primary amine of a lysine residue on the antibody acts as a nucleophile, attacking the
carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the
release of N-hydroxysuccinimide.
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Caption: Chemical reaction for NHS ester-based antibody conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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